molecular formula C10H9F4NO B13033362 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

Cat. No.: B13033362
M. Wt: 235.18 g/mol
InChI Key: HBALIGWTTOQVKU-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is a chemical compound with the molecular formula C10H9F4NO and a molecular weight of 235.18 g/mol . This compound is characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, along with a prop-2-enylamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves several steps. One common method includes the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with an appropriate amine under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve scaling up these laboratory procedures, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways . These interactions can modulate various biochemical processes, making the compound valuable in research and potential therapeutic applications.

Comparison with Similar Compounds

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine can be compared with other fluorinated compounds such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of fluoro and trifluoromethoxy groups in this compound provides distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2

InChI Key

HBALIGWTTOQVKU-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N

Origin of Product

United States

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